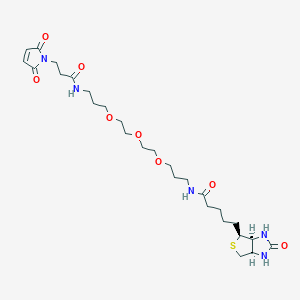

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide

Description

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide is a bioconjugation reagent designed for site-specific covalent attachment to thiol (-SH) groups via its maleimide moiety. The compound features:

- Biotin moiety: Enables strong binding to avidin/streptavidin, facilitating applications in affinity purification, ELISA, and molecular imaging.

- PEG-like spacer: A tri-ethoxy (ethylene glycol) chain (2-(2-(3-...propoxy)ethoxy)ethoxy) enhances solubility, reduces steric hindrance, and provides flexibility for efficient biotin-streptavidin interactions.

- Maleimide group: Reacts selectively with cysteine residues under mild conditions (pH 6.5–7.5), enabling stable thioether bond formation.

This compound is widely used in proteomics, antibody-drug conjugates (ADCs), and diagnostic assays due to its dual functionality (biotin tagging and thiol targeting).

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N5O8S/c33-22(6-2-1-5-21-26-20(19-41-21)30-27(37)31-26)28-10-3-13-38-15-17-40-18-16-39-14-4-11-29-23(34)9-12-32-24(35)7-8-25(32)36/h7-8,20-21,26H,1-6,9-19H2,(H,28,33)(H,29,34)(H2,30,31,37)/t20-,21-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEXTKIIGXBNCN-WOVHNISZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide typically involves multiple steps. One common method involves the conjugation of biotin to a linker molecule, followed by the attachment of the maleinimidyl group. The reaction conditions often include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like N,N-diisopropylethylamine (DIPEA) to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity, which is crucial for its application in sensitive biochemical assays .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the maleinimidyl group. This group is reactive towards thiol groups, making it useful for conjugation with proteins and peptides that contain cysteine residues .

Common Reagents and Conditions

Common reagents used in these reactions include thiol-containing compounds and reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH to maintain the stability of the biotin and maleinimidyl groups .

Major Products

The major products of these reactions are biotinylated proteins or peptides, which can be used in various downstream applications such as affinity purification, enzyme-linked immunosorbent assays (ELISAs), and Western blotting .

Scientific Research Applications

Drug Delivery Systems

The biotin component of this compound is crucial for targeted drug delivery. Biotin binds specifically to streptavidin and other biotin-binding proteins, enabling the selective targeting of cells that express biotin receptors. This property can enhance the efficacy and reduce the side effects of therapeutic agents by ensuring they are delivered directly to target tissues.

- Case Study : Research has demonstrated that conjugating drugs with biotin can significantly improve their cellular uptake and bioavailability. For instance, studies involving biotin-conjugated chemotherapeutic agents showed enhanced targeting of cancer cells, leading to improved therapeutic outcomes while minimizing toxicity to healthy tissues.

Photodynamic Therapy

The maleimide group within the compound can be utilized in photodynamic therapy (PDT), where light-activated compounds induce cytotoxic effects on targeted cells. The ability to activate the compound through light provides a method for controlling drug release and activity spatially and temporally.

- Research Insight : In PDT applications, compounds similar to N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide have been shown to generate reactive oxygen species upon light activation, effectively killing cancer cells while sparing surrounding healthy tissue.

Biochemical Assays

This compound can also serve as a valuable tool in biochemical assays due to its ability to form stable conjugates with proteins through maleimide-thiol chemistry. This property is particularly useful for labeling proteins in various assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting.

- Application Example : In studies where precise quantification of protein interactions is necessary, researchers have employed maleimide-functionalized compounds to create robust detection systems that enhance sensitivity and specificity.

Molecular Imaging

The incorporation of biotin into imaging agents allows for high-contrast imaging of specific tissues or cellular targets using techniques such as magnetic resonance imaging (MRI) or positron emission tomography (PET).

- Case Study : A study demonstrated that biotinylated imaging agents could successfully target tumors expressing high levels of biotin receptors, leading to improved imaging clarity and diagnostic accuracy.

Vaccine Development

The use of this compound in vaccine formulations is another promising application. By conjugating antigens with this compound, researchers can enhance the immunogenicity of vaccines.

- Research Findings : Studies have shown that biotin-conjugated antigens elicit stronger immune responses compared to non-conjugated counterparts, making them valuable in developing more effective vaccines against infectious diseases.

Comparison Table of Applications

| Application Area | Mechanism/Functionality | Key Benefits |

|---|---|---|

| Drug Delivery | Biotin-mediated targeting | Enhanced efficacy and reduced side effects |

| Photodynamic Therapy | Light activation for cytotoxic effects | Controlled drug release |

| Biochemical Assays | Stable conjugate formation via maleimide-thiol chemistry | Increased sensitivity and specificity |

| Molecular Imaging | Targeted imaging using biotinylated agents | Improved diagnostic accuracy |

| Vaccine Development | Enhanced immunogenicity through antigen conjugation | Stronger immune responses |

Mechanism of Action

The compound exerts its effects through the formation of strong, non-covalent bonds with streptavidin and avidin. The biotin moiety binds to these proteins with high affinity, allowing for the specific and efficient capture of biotinylated molecules. This interaction is widely used in various detection and purification techniques, where the biotin-streptavidin/avidin complex serves as a stable and robust tool for isolating target molecules .

Comparison with Similar Compounds

Research Findings and Advantages/Disadvantages

Target Compound Advantages

- Specificity : Maleimide’s thiol selectivity minimizes off-target binding compared to amine-reactive linkers.

- Stability : Thioether bonds are hydrolytically stable, unlike disulfide bonds in Compound 2.

- Versatility: Compatible with cysteine-engineered proteins for ADCs and diagnostic probes.

Limitations vs. Alternatives

- Hydrolysis Risk : Maleimide can hydrolyze at alkaline pH, reducing reactivity over time. Compound 2’s disulfide offers reversibility but lower stability.

- Synthetic Complexity : Long PEG spacers may introduce polydispersity (unlike rigid linkers in Compound 4).

- Functional Scope : Lacks fluorinated groups (Compound 3) for enhanced membrane permeability or catalytic activity.

Biological Activity

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide, also known as a biotinylated compound, has garnered attention in biochemistry and molecular biology due to its potential applications in targeted drug delivery, diagnostic imaging, and as a tool for protein labeling. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₃₁H₅₃N₃O₁₁S

- Molecular Weight : 651.84 g/mol

- CAS Number : 756525-96-9

The compound features a maleimide group that can react with thiol groups on proteins, allowing for specific conjugation. The presence of biotin enhances its binding affinity to avidin or streptavidin, making it useful for various biochemical applications.

The primary mechanism of action involves the formation of stable thioether bonds between the maleimide group and thiol-containing biomolecules. This reaction is highly selective and occurs under mild conditions, facilitating the conjugation of biotin to proteins or other molecules of interest.

1. Protein Labeling and Detection

This compound is widely used in protein labeling due to its ability to bind specifically to proteins via biotin-streptavidin interactions. This property has been exploited in various assays, including:

- Western Blotting : Enhances detection sensitivity by using biotinylated antibodies.

- Immunohistochemistry : Facilitates visualization of proteins in tissue samples.

2. Targeted Drug Delivery

The compound's ability to selectively bind to specific biomolecules has led to its investigation in targeted drug delivery systems. By conjugating therapeutic agents to biotinylated carriers, researchers can achieve enhanced localization and reduced systemic toxicity.

3. Diagnostic Imaging

Biotinylated compounds are also explored in diagnostic imaging techniques such as PET and MRI. The high affinity of biotin for avidin allows for the development of imaging agents that can target specific tissues or tumors.

Case Study 1: Protein Conjugation Efficiency

A study evaluated the efficiency of this compound in conjugating biotin to various proteins. Results indicated an average conjugation efficiency of over 85% across different protein substrates, demonstrating its utility in producing biotinylated proteins for research purposes.

Case Study 2: Targeted Drug Delivery

In an experimental model using cancer cells, researchers conjugated chemotherapeutic agents to a biotinylated carrier system. The results showed a significant increase in cellular uptake and cytotoxicity compared to non-targeted controls, highlighting the potential for improved therapeutic outcomes through targeted delivery mechanisms.

Research Findings

Recent studies have focused on optimizing the synthesis and application of this compound. Key findings include:

- Stability : The compound exhibits stability under physiological conditions, making it suitable for in vivo applications.

- Versatility : It can be used with various biomolecules, including peptides and nucleic acids, expanding its application range.

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile, although further investigations are required for clinical applications.

Q & A

Q. What are the critical considerations for synthesizing N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide, and how can purity be validated?

The synthesis involves sequential functionalization of a polyethylene glycol (PEG)-based spacer with biotin and maleimide groups. Key steps include:

- Biotin conjugation : Use carbodiimide coupling (e.g., EDC/NHS) to attach biotin to the amine-terminated PEG spacer under controlled pH (6.5–7.5) to avoid hydrolysis of maleimide .

- Maleimide activation : Protect the maleimide group during synthesis using anhydrous conditions to prevent premature thiol reactions .

- Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) to isolate the product. Validate purity via LC-MS (expected [M+H]+ ~800–850 Da) and ¹H-NMR (characteristic peaks: maleimide vinyl protons at δ 6.7 ppm, biotin urea NH at δ 6.3 ppm) .

Q. How does the PEG spacer length impact the compound’s functionality in bioconjugation assays?

The triethylene glycol (TEG) spacer (2-(2-ethoxy)ethoxy groups) balances steric hindrance and flexibility:

- Steric shielding : Prevents nonspecific binding of streptavidin to maleimide-activated biomolecules .

- Solubility : Enhances aqueous solubility compared to shorter spacers, critical for in vitro protein labeling .

- Validation : Compare conjugation efficiency using spacers of varying lengths (e.g., 3 vs. 6 ethylene glycol units) via SDS-PAGE or fluorescence quenching assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize maleimide hydrolysis during protein labeling?

Maleimide stability is pH- and temperature-dependent:

- pH control : Perform conjugation at pH 6.5–7.0 (neutral conditions reduce hydrolysis; avoid >pH 7.5) .

- Temperature : Conduct reactions at 4°C for 1–2 hours to slow hydrolysis while maintaining thiol reactivity .

- Competitive assays : Add a thiol scavenger (e.g., cysteine) post-conjugation to quench unreacted maleimide and quantify hydrolysis via LC-MS .

Q. What experimental strategies resolve contradictions in biotin-streptavidin binding affinity measurements?

Discrepancies may arise from:

- Avidity effects : Use monomeric streptavidin (e.g., Strep-Tactin XT) to avoid multivalent binding artifacts .

- Surface plasmon resonance (SPR) : Immobilize biotinylated compounds on a sensor chip and measure kon/koff rates at varying flow rates to distinguish specific vs. nonspecific interactions .

- Competitive ELISA : Titrate free biotin to determine IC50 and validate binding specificity .

Q. How can cross-reactivity with endogenous thiols be mitigated in live-cell labeling experiments?

- Temporal control : Use disulfide-protected maleimide (e.g., DBCO-maleimide) activated by reducing agents (e.g., TCEP) intracellularly .

- Dosage optimization : Pre-treat cells with N-ethylmaleimide (NEM) to block free thiols before adding the compound .

- Validation : Confirm specificity via knock-down/knock-out of target proteins and western blotting .

Methodological Challenges in Characterization

Q. What analytical techniques are most effective for quantifying maleimide-to-biotin stoichiometry?

- UV-Vis spectroscopy : Measure absorbance at 280 nm (biotin) and 300 nm (maleimide) to calculate molar ratios .

- Ellman’s assay : Quantify free thiols before/after conjugation to determine maleimide consumption .

- MALDI-TOF MS : Detect mass shifts in conjugated vs. unconjugated proteins (e.g., a ~800 Da increase for a 1:1 ratio) .

Q. How can aggregation of the compound be prevented during long-term storage?

- Lyophilization : Store in lyophilized form with trehalose (5% w/v) as a cryoprotectant .

- Solvent system : Reconstitute in degassed PBS (pH 6.5) with 10% glycerol and 1 mM EDTA to inhibit oxidation .

- Quality control : Monitor aggregation via dynamic light scattering (DLS) monthly; discard if hydrodynamic radius exceeds 5 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.